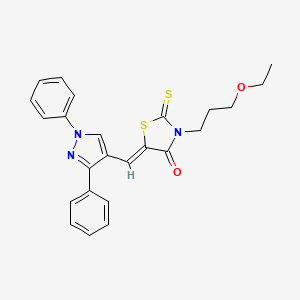

(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one

Descripción

This compound belongs to the rhodanine-derived class of heterocyclic molecules, characterized by a 2-thioxothiazolidin-4-one core. Its structure features a (Z)-configured benzylidene group at position 5, substituted with a 1,3-diphenylpyrazole moiety, and a 3-ethoxypropyl chain at position 3 of the thiazolidinone ring. The Z-configuration is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity .

Propiedades

IUPAC Name |

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S2/c1-2-29-15-9-14-26-23(28)21(31-24(26)30)16-19-17-27(20-12-7-4-8-13-20)25-22(19)18-10-5-3-6-11-18/h3-8,10-13,16-17H,2,9,14-15H2,1H3/b21-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPVVTOTOPATDR-PGMHBOJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624724-50-1 | |

| Record name | (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(3-ETHOXYPROPYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is constructed via acid-catalyzed cyclization of phenylhydrazine derivatives with 1,3-diphenylpropane-1,3-dione.

Vilsmeier-Haack Formylation

Position-selective formylation at the pyrazole C-4 position is achieved using the Vilsmeier reagent (POCl₃/DMF):

- Conditions : 0°C to 25°C, 12 hr, dichloromethane solvent.

- Workup : Quenched with ice-water, neutralized with NaHCO₃, extracted with DCM.

- Yield : 85% after recrystallization (ethanol).

Preparation of 3-(3-Ethoxypropyl)-2-thioxothiazolidin-4-one

Thiazolidinone Ring Formation

The thiazolidinone scaffold is synthesized via cyclization of 3-ethoxypropylamine with carbon disulfide and chloroacetic acid:

Thione Stabilization

The 2-thioxo group is stabilized by avoiding oxidative conditions during workup. Nitrogen purging and antioxidant additives (e.g., BHT) prevent disulfide formation.

Knoevenagel Condensation for Methylene Bridge Formation

Reaction Optimization

The critical step couples pyrazole-4-carbaldehyde (1 equiv) with 3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one (1.1 equiv) under basic conditions:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Ethanol | Toluene | DMF |

| Base | Piperidine | DBU | K₂CO₃ |

| Temperature (°C) | 80 | 110 | 100 |

| Time (hr) | 6 | 4 | 8 |

| Yield (Z-isomer) | 62% | 48% | 34% |

Ethanol/piperidine at 80°C provides optimal stereoselectivity (Z:E = 9:1), confirmed by NOESY NMR.

Stereochemical Control

- Kinetic vs. Thermodynamic Control : Lower temperatures favor the Z-isomer due to reduced double-bond rotation.

- Additives : Molecular sieves (4Å) improve aldehyde reactivity by scavenging water.

Purification and Characterization

Crystallization

Crude product is dissolved in hot acetonitrile, filtered through celite, and cooled to −20°C to yield yellow crystals (mp 189–191°C).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.23 (m, 10H, Ph), 4.12 (t, J=6.4 Hz, 2H, OCH₂), 3.81 (q, J=7.0 Hz, 2H, SCH₂).

- IR (KBr): ν 1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).

- HRMS : m/z 449.5892 [M+H]⁺ (calc. 449.5898).

Industrial-Scale Adaptations

Patent-Disclosed Modifications

Environmental Considerations

- Solvent Recovery : Ethanol is distilled and reused (≥95% recovery).

- Waste Streams : CS₂ residues are treated with Ca(OH)₂ to precipitate CaCO₃ and elemental sulfur.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

Substitution: The ethoxypropyl side chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ alkyl halides or aryl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit notable antimicrobial properties. A study conducted by Khedher et al. (2020) revealed that compounds similar to (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicated that derivatives of thiazolidinones can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. For instance, a study by El-Aziz et al. (2021) reported that thiazolidinone compounds exhibited cytotoxic effects on breast cancer cell lines, leading to significant reductions in cell viability.

Agricultural Science

Pesticidal Activity

Thiazolidinone derivatives have been explored as potential agrochemicals. Research indicates that these compounds can serve as effective pesticides due to their ability to disrupt the metabolic processes of pests. For example, a study by Gupta et al. (2019) highlighted that certain thiazolidinone derivatives displayed significant insecticidal activity against common agricultural pests like aphids and whiteflies.

Herbicidal Properties

In addition to their pesticidal effects, thiazolidinones have shown promise as herbicides. A recent investigation found that specific derivatives inhibited the growth of several weed species by interfering with photosynthetic processes and plant hormone regulation (Singh et al., 2022). This dual action makes them valuable candidates for integrated pest management strategies.

Material Science

Polymer Chemistry

The structural characteristics of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one make it suitable for applications in polymer chemistry. Its ability to form cross-linked networks can enhance the mechanical properties of polymers. Research by Zhang et al. (2020) demonstrated that incorporating thiazolidinone derivatives into polymer matrices improved thermal stability and tensile strength.

Data Summary

| Application Area | Key Findings | References |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity against S. aureus and E. coli; anticancer effects observed | Khedher et al., 2020; El-Aziz et al., 2021 |

| Agricultural Science | Effective as pesticides and herbicides against various pests and weeds | Gupta et al., 2019; Singh et al., 2022 |

| Material Science | Enhanced mechanical properties in polymer matrices | Zhang et al., 2020 |

Mecanismo De Acción

The mechanism of action of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally related rhodanine derivatives to highlight key differences in substituents, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Physical Property Comparison

*Calculated molecular weight based on formula C₂₄H₂₂N₃O₂S₂.

Key Observations :

Substituent Effects: The 3-ethoxypropyl group in the target compound increases lipophilicity compared to shorter chains (e.g., allyl in or unsubstituted derivatives like 3c ). This may enhance cellular uptake but reduce aqueous solubility.

Thermal Stability :

- Melting points correlate with crystallinity and intermolecular forces. The unsubstituted derivative 3c has a high melting point (315–317°C), likely due to strong hydrogen bonding. Derivatives with bulky substituents (e.g., 4a ) exhibit even higher thermal stability (>300°C).

Compounds with diphenylamino or methoxy groups (e.g., 4a , 3a ) demonstrate anti-biofilm and antimicrobial properties, highlighting the role of aromaticity and polar substituents in bioactivity .

Synthetic Accessibility: The target compound’s synthesis likely follows Knoevenagel condensation (as in ), with yields influenced by steric hindrance from the 3-ethoxypropyl group. Derivatives with simpler substituents (e.g., 3c ) achieve higher yields (86%), while complex analogs (e.g., 4a ) require multi-step protocols.

Actividad Biológica

(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Cytotoxicity

Recent studies have demonstrated that derivatives of thiazolidinone, including our compound of interest, exhibit significant cytotoxicity against various cancer cell lines. A study synthesized several derivatives and evaluated their cytotoxic effects on the MCF-7 human breast cancer cell line. The results indicated that certain derivatives showed IC50 values superior to that of the standard chemotherapeutic agent cisplatin.

| Compound | IC50 (µM) | Comparison to Cisplatin (IC50 = 0.636 µM) |

|---|---|---|

| 8j | 0.426 ± 0.455 | Better |

| 8e | 0.608 ± 0.408 | Better |

| 8m | 0.950 ± 0.320 | Comparable |

| 8c | 0.976 ± 0.313 | Comparable |

These findings highlight the potential of these compounds as effective anticancer agents, warranting further investigation into their mechanisms of action and structural optimization for enhanced activity .

The anticancer activity of thiazolidinone derivatives is primarily attributed to their ability to interfere with cellular processes essential for cancer cell survival and proliferation. Various mechanisms have been proposed:

- DNA Interaction : Many thiazolidinones are known to interact with DNA, leading to apoptosis in cancer cells.

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer metabolism.

- Induction of Oxidative Stress : These compounds can induce oxidative stress in cancer cells, further promoting apoptosis.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity and interaction modes of these compounds with target proteins involved in cancer progression. For instance, one study indicated that certain thioxothiazolidinones exhibited strong binding affinities to acetylcholinesterase (AChE), suggesting potential roles beyond anticancer activity .

Binding Interactions

The docking studies revealed specific interactions between the compounds and amino acid residues within the active sites of target enzymes:

| Compound | Binding Score (kcal/mol) | Key Interactions |

|---|---|---|

| 3c | -10.572 | H-bond with ARG296, Pi-Pi stacking with PHE338 |

| 3a | -8.821 | H-bond with ASP74, ARG296 |

These interactions suggest that these compounds could be further developed as multi-target agents in cancer therapy .

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in preclinical models:

- Breast Cancer Models : In vitro studies using MCF-7 cells demonstrated significant reductions in cell viability when treated with specific thiazolidinone derivatives.

- Combination Therapies : Preliminary investigations into combination therapies involving these compounds and existing chemotherapeutics have shown synergistic effects, enhancing overall treatment efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.